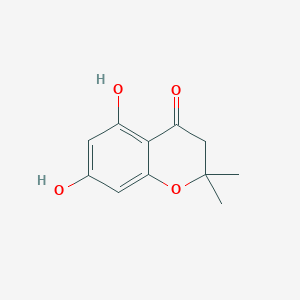5,7-Dihydroxy-2,2-dimethylchroman-4-one
CAS No.: 883-09-0
Cat. No.: VC3906417
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 883-09-0 |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one |
| Standard InChI | InChI=1S/C11H12O4/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4,12-13H,5H2,1-2H3 |
| Standard InChI Key | JFWGYKRUMPKNKF-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C |
| Canonical SMILES | CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 5,7-dihydroxy-2,2-dimethylchroman-4-one consists of a chroman-4-one skeleton (benzopyran-4-one) with two methyl groups at C₂ and hydroxyl groups at C₅ and C₇. X-ray crystallography of related compounds confirms a half-chair conformation in the pyran ring, with torsion angles of −17.9° (C₁–C₂–C₃–C₄) and 20.2° (C₅–C₆–C₇–O₁) . Intramolecular hydrogen bonding between the ketone oxygen (O₄) and the phenolic hydroxyl (O₅–H) stabilizes the structure, forming an S(6) ring motif .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₂O₄ | |
| Molecular weight | 208.21 g/mol | |
| Melting point | 501–502 K | |
| Hydrogen bond (O₄⋯H–O₅) | 2.65 Å | |
| Pyran ring conformation | Half-chair |
Spectroscopic Characterization
-
NMR: The phenolic hydroxyl protons resonate at δ 5.81 (OH-7) and δ 12.05 (OH-5) in DMSO-d₆, with downfield shifts attributable to hydrogen bonding . Methyl groups at C₂ appear as singlets at δ 1.41 (6H) .
-
MS: Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 208 ([M⁺], 39%) and fragments at m/z 193 ([M–CH₃]⁺, 40.5%) .
Synthesis and Derivatization
Synthetic Routes
The compound is synthesized via acid-catalyzed cyclization of 2′,4′,6′-trihydroxy-3′,5′-dimethylacetophenone. A representative protocol involves refluxing the precursor in 6 M HCl, followed by purification via column chromatography (hexane:ethyl acetate, 2:1) . Yields typically range from 17% to 35% .
Alkoxy Derivatives
Regioselective alkylation at C₇ generates bioactive analogues:
-
7-O-Ethyl derivative: Synthesized using ethyl iodide/K₂CO₃ in acetone, yielding 7-ethoxy-8-methoxy-2,2-dimethylchroman-4-one .
-
7-O-Methyl derivative: Produced via methylation with dimethyl sulfate, exhibiting antifungal activity against Fusarium solani (EC₅₀ = 12 µM) .
Table 2: Alkoxy Derivatives and Bioactivity
| Derivative | Antifungal EC₅₀ (µM) | Target Pathogen |
|---|---|---|
| 7-Methoxy | 12.0 ± 1.2 | Fusarium solani |
| 7-Ethoxy-8-methoxy | 18.5 ± 2.1 | Colletotrichum gloeosporioides |
| 6,7-Dimethoxy | 24.3 ± 3.4 | Aspergillus flavus |
Biological Activities and Mechanisms
Antifungal Activity
5,7-Dihydroxy-2,2-dimethylchroman-4-one derivatives inhibit fungal mitochondrial voltage-dependent anion channels (VDACs). Molecular docking studies reveal binding affinities (Vina scores) of −6.4 to −7.0 against F. solani VDACs, disrupting ion transport and inducing apoptosis .
Applications in Medicinal Chemistry
Pharmacophore Optimization
The chroman-4-one scaffold is leveraged to design inhibitors of SIRT2 (a deacetylase implicated in cancer). 6-Methoxy-3-phenylchroman-4-one derivatives demonstrate selective SIRT2 inhibition (IC₅₀ = 1.6 µM), suppressing proliferation in MCF-7 and A549 cells .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances the bioavailability of 7-O-alkyl derivatives, achieving sustained release over 72 hours in vitro .
Future Perspectives
-
Targeted Modifications: Introducing fluorinated or sulfonamide groups at C₃/C₆ could improve blood-brain barrier penetration for neurodegenerative applications.
-
Combination Therapies: Co-administering chroman-4-one derivatives with checkpoint inhibitors (e.g., anti-PD-1) may synergize anticancer effects.
-
Biosynthetic Pathways: Heterologous expression in Saccharomyces cerevisiae could enable sustainable production via engineered polyketide synthases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume